4-Methyl-1-pentyn-1-ol
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Overview
Description
4-Methyl-1-pentyn-1-ol: is an organic compound with the molecular formula C6H10O . It is a member of the propargyl alcohols class and is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a triple bond (alkyne). This compound is also known by its IUPAC name, 4-methylpent-1-yn-1-ol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-1-pentyn-1-ol can be synthesized through various methods. One common method involves the reaction of 4-methyl-1-pentyne with formaldehyde in the presence of a base such as sodium hydroxide . This reaction proceeds via a nucleophilic addition mechanism, where the alkyne carbon attacks the electrophilic carbon of formaldehyde, followed by protonation to yield the desired alcohol .
Industrial Production Methods: In an industrial setting, this compound can be produced through the hydroformylation of 4-methyl-1-pentyne . This process involves the addition of carbon monoxide and hydrogen to the alkyne in the presence of a rhodium catalyst to form an aldehyde intermediate, which is subsequently hydrogenated to yield the alcohol .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Methyl-1-pentyn-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed:
Oxidation: 4-Methylpent-1-yn-1-al (aldehyde) or 4-methylpent-1-ynoic acid (carboxylic acid).
Reduction: 4-Methylpentan-1-ol (saturated alcohol).
Substitution: 4-Methylpent-1-yn-1-chloride (chlorinated compound).
Scientific Research Applications
4-Methyl-1-pentyn-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methyl-1-pentyn-1-ol depends on its specific application. In organic synthesis, it acts as a nucleophile, participating in addition and substitution reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
4-Pentyn-1-ol: Similar in structure but lacks the methyl group at the fourth position.
3-Methyl-1-pentyn-3-ol: Has a similar molecular formula but differs in the position of the hydroxyl group and the triple bond.
4-Methyl-1-pentyn-3-ol: Similar in structure but the hydroxyl group is at a different position.
Uniqueness: 4-Methyl-1-pentyn-1-ol is unique due to the presence of both a hydroxyl group and a triple bond in its structure, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C6H10O |
---|---|
Molecular Weight |
98.14 g/mol |
IUPAC Name |
4-methylpent-1-yn-1-ol |
InChI |
InChI=1S/C6H10O/c1-6(2)4-3-5-7/h6-7H,4H2,1-2H3 |
InChI Key |
SXTAQOLHVOVNKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC#CO |
Origin of Product |
United States |
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